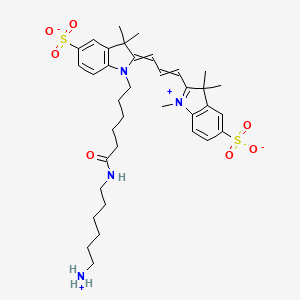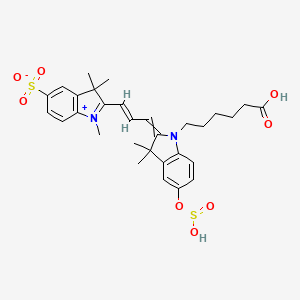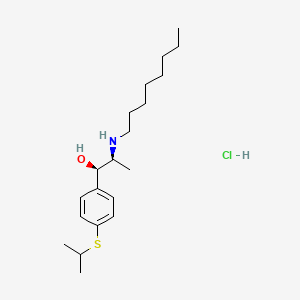
TAMRA-Azide-PEG-Biotin
Overview
Description
TAMRA-Azide-PEG-Biotin is a Biotin PEG Linker that incorporates an azido group to enable click chemistry-mediated labeling of alkyne-tagged proteins . It is commonly used for both visualization and affinity purification of alkyne-tagged molecules . The hydrophilic PEG spacer increases solubility in aqueous media and reduces steric hindrance when binding to streptavidin molecules .
Synthesis Analysis
The synthesis of TAMRA-Azide-PEG-Biotin involves the incorporation of an azido group to enable click chemistry-mediated labeling of alkyne-tagged proteins . This process can be facilitated by copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The molecular formula of TAMRA-Azide-PEG-Biotin is C57H79N11O14S . It has a molecular weight of 1174.37 .Chemical Reactions Analysis
TAMRA-Azide-PEG-Biotin can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
TAMRA-Azide-PEG-Biotin is a solid substance with a dark purple to black color .Scientific Research Applications
Visualization of Alkyne-Tagged Molecules
TAMRA-Azide-PEG-Biotin is a trifunctional biotinylation reagent that can be used for the visualization of alkyne-tagged molecules . It incorporates a carboxytetramethylrhodamine (TAMRA) fluorophore, which remains attached to the protein after elution from streptavidin resin, serving the purpose of sensitive detection of tagged proteins .
Affinity Purification
The biotin component of TAMRA-Azide-PEG-Biotin enables efficient protein enrichment . This makes it a useful reagent for the development and affinity purification of alkyne-labeled molecules .
Click Chemistry-Mediated Labeling
TAMRA-Azide-PEG-Biotin incorporates an azido group to enable click chemistry-mediated labeling of alkyne-tagged proteins . This chemoselective property means that azide and alkyne groups do not react or interfere with other functional groups found in biological samples, but conjugate to one another with high efficiency .
Increased Solubility in Aqueous Media
The hydophilic PEG spacer in TAMRA-Azide-PEG-Biotin increases its solubility in aqueous media . This makes the reagent easily dissolve in water-miscible solvents for subsequent dilution into aqueous reaction mixtures .
Reduced Steric Hindrance
The PEG spacer also reduces steric hindrance when binding to streptavidin molecules . This can enhance the efficiency of protein enrichment and purification processes .
Development of Antibody Drug Conjugates
TAMRA-Azide-PEG-Biotin is a Biotin PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.
Mechanism of Action
Target of Action
TAMRA-Azide-PEG-Biotin is primarily targeted towards alkyne-tagged proteins . The compound contains a biotin group and an azide group, which enables Click Chemistry-mediated labeling of these proteins .
Mode of Action
The azide group in TAMRA-Azide-PEG-Biotin can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction is also known as Click Chemistry. Additionally, the compound can undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of TAMRA-Azide-PEG-Biotin is the ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . TAMRA-Azide-PEG-Biotin, being a PEG-based linker for PROTACs, joins these two essential ligands, crucial for forming PROTAC molecules .
Pharmacokinetics
The hydrophilic PEG spacer in TAMRA-Azide-PEG-Biotin increases its solubility in aqueous media . This property is likely to influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby impacting its bioavailability.
Result of Action
The result of the action of TAMRA-Azide-PEG-Biotin is the labeling of alkyne-tagged proteins . This labeling enables efficient protein enrichment . The biotin group in the compound plays a crucial role in this process .
Action Environment
The action, efficacy, and stability of TAMRA-Azide-PEG-Biotin are likely influenced by various environmental factors. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne cycloaddition reaction . Additionally, the compound’s solubility in aqueous media suggests that its action might be influenced by the hydration level of the environment . .
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis of TAMRA-Azide-PEG-Biotin involves the conjugation of TAMRA, azide, PEG, and biotin molecules through a series of chemical reactions.", "Starting Materials": [ "TAMRA-NHS ester", "Azide-PEG-NHS ester", "Biotin-NHS ester", "DMSO", "DI water", "Triethylamine (TEA)", "Sodium ascorbate", "Copper sulfate" ], "Reaction": [ "Step 1: Dissolve TAMRA-NHS ester, Azide-PEG-NHS ester, and Biotin-NHS ester in DMSO.", "Step 2: Add TEA to the solution to neutralize the reaction mixture.", "Step 3: Add sodium ascorbate and copper sulfate to the mixture to catalyze the click reaction between azide and alkyne groups on the PEG and TAMRA molecules.", "Step 4: Purify the product using HPLC or dialysis to remove any unreacted starting materials or side products.", "Step 5: Characterize the product using analytical techniques such as NMR, mass spectrometry, and UV-Vis spectroscopy to confirm the structure and purity of TAMRA-Azide-PEG-Biotin." ] } | |
CAS RN |
1797415-74-7 |
Product Name |
TAMRA-Azide-PEG-Biotin |
Molecular Formula |
C57H79N11O14S |
Molecular Weight |
1174.38 |
IUPAC Name |
5-((4-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-3,7,21-trioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-11,14,17-trioxa-4,8,20-triazapentacosyl)carbamoyl)-2-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)benzoate |
InChI |
InChI=1S/C57H79N11O14S/c1-66(2)40-10-13-43-47(36-40)82-48-37-41(67(3)4)11-14-44(48)53(43)42-12-9-39(35-45(42)56(73)74)55(72)61-17-15-52(71)68(22-26-79-30-34-81-33-29-78-25-20-62-65-58)21-16-51(70)60-19-24-77-28-32-80-31-27-76-23-18-59-50(69)8-6-5-7-49-54-46(38-83-49)63-57(75)64-54/h9-14,35-37,46,49,54H,5-8,15-34,38H2,1-4H3,(H5-,59,60,61,63,64,69,70,72,73,74,75)/t46-,49-,54-/m0/s1 |
InChI Key |
VENZSFAIMFUMLZ-VNRPUITKSA-N |
SMILES |
O=C1N[C@@]2([H])CS[C@@H](CCCCC(NCCOCCOCCOCCNC(CCN(C(CCNC(C3=CC=C(C(C(C=CC(N(C)C)=C4)=C4O5)=C6C5=C/C(C=C6)=[N+](C)/C)C(C([O-])=O)=C3)=O)=O)CCOCCOCCOCCN=[N+]=[N-])=O)=O)[C@@]2([H])N1 |
Appearance |
Solid powder |
Purity |
>93% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
TAMRA-Azide-PEG-Biotin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate](/img/structure/B611075.png)

